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4-Methyl-2-propylpyridin-3-amine

Cat. No.: B13313063
M. Wt: 150.22 g/mol
InChI Key: ZIXNJEXWQKKHQP-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a nitrogen-containing heterocyclic aromatic compound, holds a significant and versatile role in modern chemical research. Its unique structural and electronic properties make it a fundamental building block in a vast array of applications, from medicinal chemistry to materials science. The presence of the nitrogen atom in the six-membered ring imparts distinct characteristics, such as basicity and the ability to participate in various chemical transformations, making it an attractive scaffold for the synthesis of complex molecules. chemijournal.comchemijournal.com

In the realm of medicinal chemistry, pyridine derivatives are integral to the development of new therapeutic agents. chemijournal.comchemijournal.com They are found in the core structure of numerous existing drugs and are actively investigated for their potential to treat a wide range of diseases. chemijournal.comchemijournal.com The pyridine nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Researchers have successfully synthesized and evaluated a multitude of pyridine derivatives, demonstrating their efficacy against various biological targets. rsc.orgnih.gov For instance, pyridine-based compounds have shown promise as anticancer agents by inhibiting key cellular processes like kinase activity, tubulin polymerization, and topoisomerase function. chemijournal.comchemijournal.comresearchgate.net The adaptability of the pyridine ring allows for the introduction of diverse functional groups, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. chemijournal.comchemijournal.com

Beyond pharmaceuticals, pyridine and its derivatives are employed in agrochemicals, as solvents, and as ligands in coordination chemistry. Their ability to coordinate with metal ions is harnessed in catalysis and the development of novel materials with specific electronic and optical properties. The continuous exploration of pyridine chemistry underscores its enduring importance and the vast potential for discovering new molecules with valuable applications.

Structural and Electronic Significance of Aminopyridine Scaffolds in Organic Chemistry

Aminopyridines, which are pyridine rings substituted with one or more amino groups, represent a particularly important class of pyridine derivatives in organic chemistry. The presence of the amino group, a strong electron-donating group, significantly influences the electronic properties of the pyridine ring. This electronic perturbation can enhance the reactivity of the ring towards certain reagents and modulate the basicity of the ring nitrogen. The position of the amino group on the pyridine ring (ortho, meta, or para to the ring nitrogen) further dictates the molecule's reactivity and physical properties.

The amino group in aminopyridines can act as a nucleophile, a base, or a directing group in various chemical reactions. For example, the amino group can be readily acylated, alkylated, or diazotized, providing a handle for further functionalization and the construction of more complex molecular architectures. rsc.org The interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen creates a unique electronic environment that is exploited in the design of catalysts, ligands for metal complexes, and biologically active molecules. rsc.org

In medicinal chemistry, the aminopyridine scaffold is a common feature in drugs targeting a variety of receptors and enzymes. rsc.org The ability of the amino group to form hydrogen bonds is often crucial for the binding of these molecules to their biological targets. nih.gov Furthermore, the aminopyridine structure can be found in compounds with diverse pharmacological activities, including antibacterial and anticancer properties. researchgate.netnih.gov The ongoing research into aminopyridine derivatives continues to unveil new synthetic methodologies and applications, highlighting the scaffold's versatility and importance in contemporary organic chemistry. nih.govacs.org

Position of 4-Methyl-2-propylpyridin-3-amine within the Landscape of Substituted Aminopyridine Derivatives Research

This compound is a specific substituted aminopyridine derivative that features a methyl group at the 4-position, a propyl group at the 2-position, and an amino group at the 3-position of the pyridine ring. nih.govcymitquimica.com This particular arrangement of substituents gives the molecule a unique set of steric and electronic properties that distinguish it from other aminopyridine derivatives.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure is representative of the types of substituted aminopyridines that are actively being synthesized and studied. Research on structurally similar compounds, such as other substituted 2-aminopyridines and 3-aminopyridines, provides a framework for understanding the potential applications and chemical behavior of this specific molecule. nih.govnih.gov For instance, the synthesis of various substituted aminopyridines is a topic of ongoing research, with methods being developed to efficiently introduce different functional groups onto the pyridine ring. patsnap.comgoogle.com The exploration of such compounds often involves evaluating their biological activities, such as their potential as enzyme inhibitors or receptor modulators. nih.gov

The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the aminopyridine class of compounds. By systematically modifying the substituents on the pyridine ring, researchers can gain insights into how different functional groups influence the molecule's properties and biological activity. This knowledge is crucial for the rational design of new compounds with desired characteristics for various applications.

Compound Information Table

Compound Name
This compound
Pyridine
Aminopyridine
2-Aminopyridine (B139424)
3-Aminopyridine (B143674)
4-Aminopyridine
3-methyl-4-aminopyridine
3-fluoromethyl-4-aminopyridine
3-methoxy-4-aminopyridine
2-trifluoromethyl-4-aminopyridine
2-chloro-3-amino-4-picoline
Nevirapine
3-bromo-4-methylpyridine
3-nitro-4-methylpyridine
4-picoline-3-boronic acid
3-amino-4-methylpyridine (B17607)
6-bromo-4-methyl-2-propylpyridin-3-amine
(E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine
6-(2-Fluoropropyl)-4-methylpyridin-2-amine
4-Methyl-N-(2-methylpropyl)pyridin-3-amine
4-Methyl-6-pyridin-3-ylpyrimidin-2-amine
2-Amino-4-chloro-6-methylpyrimidine
3-Pyridylboronic acid
N,N'-di(toluenesulfonyl)-2,11-diaza chemijournal.com2pyridinophane
N-(tosyl)-2,11-diaza chemijournal.com2pyridinophane
4-Methyl-N-(3-methylphenyl)pyridin-2-amine

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C9H14N2PubChem
Molecular Weight 150.22 g/mol PubChem
CAS Number 1698293-93-4CymitQuimica
Physical Form SolidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
Purity 95%Sigma-Aldrich
InChI 1S/C9H14N2/c1-4-5-9-8(10)7(3)6-11-9/h6H,4-5,10H2,1-3H3PubChem
InChIKey VXPOAPWLMVAUCK-UHFFFAOYSA-NSigma-Aldrich
SMILES CCCc1nc(c(c(c)c1)N)CPubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B13313063 4-Methyl-2-propylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-2-propylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-9(10)7(2)5-6-11-8/h5-6H,3-4,10H2,1-2H3

InChI Key

ZIXNJEXWQKKHQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1N)C

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2 Propylpyridin 3 Amine

Retrosynthetic Analysis of the 4-Methyl-2-propylpyridin-3-amine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the analysis reveals several possible disconnections of the pyridine (B92270) core, suggesting different forward-synthetic strategies.

The primary disconnections involve breaking the carbon-nitrogen and carbon-carbon bonds that form the heterocyclic ring. Key approaches include:

[3+3] Cycloaddition: This approach disconnects the ring into two three-atom fragments. One fragment can be an enamine or equivalent, providing the N1, C2, and C3 atoms, while the other is an α,β-unsaturated carbonyl compound (enal or enone) supplying C4, C5, and C6. This is a powerful strategy for assembling highly substituted pyridines. acs.org

Multi-component Condensations: This strategy breaks the molecule down into several simple precursors that form the ring in a single step. For instance, disconnecting across the C2-C3 and C4-C5 bonds suggests a Hantzsch-type synthesis from a β-ketoester, an aldehyde, and an ammonia (B1221849) source. lakotalakes.comadvancechemjournal.com Alternatively, disconnection can lead to precursors for a Guareschi-Thorpe reaction. acsgcipr.org

Stepwise Functionalization: This approach starts with a pre-formed pyridine ring and introduces the substituents in a regioselective manner. The retrosynthetic disconnections would be the bonds connecting the amino, methyl, and propyl groups to the pyridine core. This strategy relies on the availability of robust C-H functionalization or cross-coupling methodologies. rsc.org

A visual representation of these retrosynthetic pathways is shown below, illustrating the deconstruction of the target molecule to potential starting materials.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

Exploration of Classical Pyridine Annulation Strategies Applicable to this compound Precursors

Classical methods for pyridine synthesis often involve multi-component reactions (MCRs) that construct the heterocyclic ring from acyclic precursors. bohrium.com These methods are atom-economical and can provide rapid access to the pyridine core, though controlling the regiochemistry for unsymmetrical products can be a challenge. acsgcipr.org

The Hantzsch pyridine synthesis, first reported in 1881, is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org

The classical Hantzsch synthesis typically yields symmetrically substituted pyridines (at C3 and C5). To achieve the unsymmetrical substitution pattern of this compound, modifications are necessary. A modified three-component approach, often involving a [3+2+1] disconnection, is more efficient for creating non-symmetrical pyridines. taylorfrancis.com

For the target molecule, a potential Hantzsch-type strategy could involve the condensation of:

An enamine derived from ammonia and a β-ketoester containing the propyl group (e.g., ethyl 3-oxo-hexanoate).

An α,β-unsaturated carbonyl compound formed from an aldehyde and an active methylene (B1212753) compound that provides the C4-methyl group.

An ammonia source.

The reaction sequence would need to be carefully designed to control the regioselective formation of the 2-propyl, 3-amino, and 4-methyl substituents. Subsequent aromatization of the dihydropyridine (B1217469) intermediate would yield the final pyridine ring. youtube.com

The Guareschi–Thorpe reaction is another classical method that synthesizes substituted 2-pyridones. quimicaorganica.org It involves the condensation of a cyanoacetamide (or cyanoacetic ester) with a 1,3-dicarbonyl compound in the presence of a base like ammonia. acsgcipr.orgdrugfuture.com The resulting 2-pyridone can then be further functionalized.

To apply this to the target molecule, one could envision a reaction between:

A 1,3-dicarbonyl compound incorporating the propyl group, such as heptane-2,4-dione.

Cyanoacetamide.

An ammonia source.

This would lead to a 2-hydroxy-4-methyl-6-propyl-nicotinonitrile. Subsequent chemical transformations would be required to convert the 2-hydroxy group to a hydrogen (via a halogenation/reduction sequence) and the C6-propyl group to a C2-propyl group, and finally introduce the amino group at the C3 position—a complex and likely low-yielding pathway. More advanced, one-pot Guareschi-Thorpe syntheses using green buffers have been developed, offering improved efficiency and environmental friendliness. rsc.orgrsc.org

Targeted Synthesis Approaches for the this compound Skeleton

Given the regiochemical challenges of classical annulation strategies for producing a specific polysubstituted pyridine, modern targeted approaches often prove more efficient. These methods involve either building the ring with the substituents already in place or performing regioselective functionalization on a simpler pyridine precursor.

The formation of the 2-propyl-3-aminopyridine substructure is a key challenge. The direct introduction of an amino group adjacent to a substituent is often non-trivial. Several methods exist for the synthesis of aminopyridines, which could be adapted for this purpose.

From Halopyridines: A common route involves the nucleophilic aromatic substitution (SNAr) of a halopyridine. For instance, a 3-amino-2-chloro-4-methylpyridine (B17603) could be reacted with a propyl nucleophile (e.g., propyl Grignard or organozinc reagent) via a palladium-catalyzed cross-coupling reaction. Alternatively, a 2-propyl-3-halopyridine could undergo amination, often using palladium catalysis to form the C-N bond. acs.org Simple amination can also be achieved by reacting chloropyridines with amides under refluxing conditions. researchgate.net

From Pyridine N-Oxides: Pyridine N-oxides can be activated for regioselective functionalization. thieme-connect.com Reaction with an aminating agent can introduce an amino group at the C2 position. This method is often mild and compatible with a range of functional groups. thieme-connect.com

Multi-component Reactions: Modern MCRs can directly generate substituted 2-aminopyridines. For example, a one-pot reaction of enaminones, malononitrile, and primary amines can yield highly substituted 2-amino-3-cyanopyridines under solvent-free conditions. nih.gov Adapting this methodology by choosing appropriate starting materials could provide a direct route to the desired scaffold.

A notable practical synthesis of the closely related 2-isopropyl-4-methylpyridin-3-amine (B2359670) was achieved via a formal (3+3) cycloaddition between an enamine and an α,β-unsaturated aldehyde. acs.org This organocatalyzed method provides the tri-substituted pyridine core in a single, highly efficient step, demonstrating the power of modern cycloaddition strategies. acs.org

The regioselective introduction of alkyl groups onto a pyridine ring is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring. rsc.org Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

C4-Functionalization: The direct introduction of an alkyl group at the C4 position of a pyridine has been a long-standing problem. Recent advances have provided solutions, such as using a removable blocking group to direct Minisci-type radical alkylation specifically to the C4 position. nih.gov Another approach uses an enzyme-mimicking urea-based reagent to activate the pyridine, shielding the C2/C6 positions and allowing for highly regioselective C4-alkylation with both ionic and radical nucleophiles. rsc.orgnih.gov

C2-Functionalization: The C2 position is electronically favored for certain types of functionalization. Transition-metal-free methods using BF3·OEt2 can mediate the regioselective addition of Grignard or organozinc reagents to functionalized pyridines. capes.gov.br Furthermore, the regioselectivity of additions using alkyllithium reagents can be controlled by the aggregation state of the reagent; for example, dimeric clusters tend to favor C2-alkylation. acs.org

A summary of selected methods for regioselective alkylation is presented in the table below.

Interactive Data Table: Regioselective Pyridine Alkylation Methods

Method TypePositionReagents/CatalystKey Features
Minisci-type AlkylationC4AgNO3 / (NH4)2S2O8, Maleate blocking groupExquisite control for C4 alkylation on native pyridine. nih.gov
Urea-Activated AlkylationC4Substituted Urea ActivatorShields C2/C6 positions, allowing ionic and radical C4 addition. rsc.orgnih.gov
Lewis Acid-Mediated AdditionC2/C4BF3·OEt2, Grignard/OrganozincTransition-metal-free cross-coupling with good functional group tolerance. capes.gov.br
Alkyllithium AdditionC2 vs. C4sec-BuLi vs. MeLiRegiocontrol achieved by choice of alkyllithium activator aggregation state. acs.org
Formal [3+3] CycloadditionN/AOrganocatalystBuilds the fully substituted ring directly from acyclic precursors. acs.org

Specific Amination Reactions for C3-Position Functionalization in Pyridine Systems

The introduction of an amino group at the C3 position of a pyridine ring is a significant challenge in synthetic organic chemistry. researchgate.netnih.gov The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions, making direct C3-amination difficult. researchgate.netresearchgate.net To overcome this, chemists have developed strategies that proceed through a dearomatization-rearomatization sequence. nih.govchemrxiv.org

One such mild and regioselective method involves the photochemical reaction of a Zincke imine intermediate with an amidyl radical. researchgate.net Zincke imines are formed by the dearomatization of the pyridine ring. nih.gov These intermediates can then react selectively at the C3 position. Mechanistic and theoretical studies suggest that the process involves radical intermediates, which explains the high regioselectivity for the C3 position. researchgate.netnih.gov

Another strategy involves the borane-catalyzed hydroboration of the pyridine ring to generate a nucleophilic 1,4-dihydropyridine (1,4-DHP) intermediate. researchgate.netacs.org This activated intermediate can then react with various electrophiles, followed by oxidation to rearomatize the ring and yield the C3-functionalized pyridine. researchgate.net While initially demonstrated for C-C bond formation, this principle can be extended to C-N bond formation with suitable electrophilic aminating agents. acs.org

A patented method highlights a direct approach for a similar core structure, 3-amino-4-methylpyridine (B17607). This process uses 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia source, facilitated by a metal oxide catalyst. patsnap.comgoogle.com This one-step reaction offers a potentially more straightforward route to the 3-amino-4-methylpyridine core. patsnap.com

Table 1: Comparison of C3-Amination Strategies for Pyridine Systems

Methodology Key Intermediate Mechanism Key Features
Photochemical Amination Zincke Imine Radical reaction with amidyl radical Mild conditions, high C3-regioselectivity. researchgate.netnih.gov
Borane-Catalyzed Functionalization 1,4-Dihydropyridine Nucleophilic addition then oxidation Mild conditions, exclusive C3-selectivity. acs.org

Catalytic Methodologies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound, offering pathways that are often more efficient and selective than stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metals play a crucial role in forging the carbon-carbon and carbon-nitrogen bonds that define the structure of this compound. Ruthenium, rhodium, and palladium are particularly notable for their catalytic prowess in pyridine functionalization. acs.orgnih.gov

A novel approach for the amination of aminopyridines employs a ruthenium catalyst that operates through reversible π-coordination to the pyridine ring, rather than the more typical direct coordination to the nitrogen atom. nih.gov This strategy activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution with amines. nih.gov

Rhodium(III)-catalyzed reactions, such as the annulative coupling of aminopyridines with alkynes, demonstrate a powerful method for constructing more complex heterocyclic systems from aminopyridine precursors. acs.org Similarly, palladium-catalyzed reactions, like the well-established Suzuki and Buchwald-Hartwig cross-couplings, are standard methods for forming C-C and C-N bonds, respectively, on heterocyclic scaffolds. The synthesis of polysubstituted 5-azaindoles via palladium-catalyzed heteroannulation of diarylalkynes showcases the utility of this approach. acs.org

A specific patented method for producing 3-amino-4-methylpyridine utilizes metal oxides, such as copper or silver oxide, as catalysts. patsnap.com The reaction proceeds from 4-picoline-3-boronic acid and ammonia, achieving high yields of the desired product. patsnap.com This highlights how even simple metal oxides can effectively catalyze C-N bond formation in the synthesis of this key intermediate.

Organocatalytic Approaches in Aminopyridine Synthesis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. acs.orgmdpi.com This approach avoids the potential toxicity and cost associated with transition metals.

One organocatalytic strategy for pyridine functionalization involves the use of an isothiourea catalyst. rsc.org This catalyst facilitates the regio- and stereoselective addition of in-situ-generated C(1)-ammonium enolates to pyridinium (B92312) salts that have an electron-withdrawing group. rsc.org This reaction dearomatizes the pyridine ring to form an enantioenriched 1,4-dihydropyridine, which can then be further functionalized. rsc.org

Another innovative area is the development of bifunctional catalysts that combine a catalytic unit and a recognition or activation site in a single molecule. Researchers have designed amino-functionalized porphyrins that act as asymmetric, bifunctional organophotocatalysts. mdpi.com In these systems, a chiral secondary amine moiety is covalently linked to a porphyrin scaffold. The porphyrin acts as a photosensitizer, while the amine functions as the organocatalyst, enabling new types of asymmetric transformations. mdpi.com

Modern and Sustainable Synthetic Considerations for this compound

The chemical industry is increasingly adopting modern synthetic techniques and the principles of green chemistry to create more sustainable and efficient manufacturing processes.

Application of Green Chemistry Principles in Compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com One of the core tenets is the use of less hazardous synthetic routes. youtube.com

For aminopyridine synthesis, this can be achieved through mechanochemistry, where reactions are carried out by grinding solid reactants together, often without any solvent. nih.gov For example, the synthesis of 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile has been successfully performed by simply grinding the starting materials together. nih.gov This solvent-free approach significantly reduces waste and environmental impact.

Another green strategy is the use of non-conventional reaction media to replace volatile organic solvents. liv.ac.uk Transition metal-catalyzed reactions have been successfully performed in alternative media such as water, ionic liquids (ILs), and supercritical carbon dioxide (scCO2). liv.ac.uk These solvents can offer advantages in product separation and catalyst recycling, contributing to a more sustainable process. liv.ac.uk

Implementation of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a fixed vessel, offers numerous advantages over traditional batch processing. researchgate.netmdpi.com These benefits include enhanced safety, improved heat and mass transfer, and greater scalability and automation. europa.eu

The synthesis of 2-methylpyridines, a key structural motif in the target compound, has been demonstrated in an expedited and convenient manner using a simplified bench-top continuous flow setup. researchgate.netmdpi.com In this process, a solution of the starting pyridine in an alcohol like 1-propanol (B7761284) is pumped through a heated column packed with a catalyst, such as Raney® nickel. mdpi.com The use of a back-pressure regulator allows the solvent to be superheated well above its atmospheric boiling point, enabling reactions at elevated temperatures that are not feasible in standard batch reflux setups. mdpi.com This technique leads to high conversions and regioselectivity in a much shorter time frame compared to batch protocols, resulting in a more efficient and greener process. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for α-Methylation of Pyridines

Parameter Batch Processing (Typical) Continuous Flow Processing
Reaction Time Often several hours to days Minutes to hours. mdpi.com
Temperature Limited by solvent boiling point Can be superheated for faster kinetics. mdpi.com
Safety Risk of thermal runaway in large batches Excellent heat dissipation, smaller reaction volume. europa.eu
Scalability Difficult, requires process redesign Scaled out by running for longer times. researchgate.net
Efficiency Lower catalyst to substrate ratio High effective catalyst to substrate ratio. mdpi.com

| Purification | Often requires workup and purification | Product can often be collected in high purity. researchgate.net |

Optimization of Reaction Yields and Purity Assessment Protocols in this compound Synthesis

The synthesis of this compound is a multi-stage process, and as with any such synthesis, the optimization of reaction conditions at each step is paramount to maximizing the yield and ensuring the purity of the final product. The primary route considered involves the initial synthesis of 4-methyl-2-propylpyridine (B13816578), followed by nitration and subsequent reduction.

A plausible synthetic strategy begins with a commercially available starting material, 4-methylpyridine (B42270) (also known as γ-picoline). The introduction of the propyl group at the 2-position can be achieved through various methods, such as a Minisci reaction or by using an organometallic reagent like propyl lithium followed by an oxidation step.

Once 4-methyl-2-propylpyridine is obtained, the next critical step is the regioselective introduction of a nitro group at the 3-position. The nitration of pyridine rings can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. ntnu.nonih.gov However, specific conditions can be employed to achieve the desired outcome. The use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, is a common approach. google.comgoogleapis.com Another effective method involves the use of dinitrogen pentoxide. ntnu.noresearchgate.net The directing effects of the two alkyl groups on the pyridine ring will influence the position of nitration.

The final step in the sequence is the reduction of the 3-nitro group to the desired 3-amino functionality. This transformation is a well-established process in organic synthesis. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or reduction using metals in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.orgorgsyn.org

Optimization of Reaction Parameters

The efficiency of this synthetic route is highly dependent on the careful control of reaction parameters at each stage.

For the nitration step , key variables that can be adjusted to optimize the yield of the desired 3-nitro isomer include:

Temperature: Lower temperatures are often favored to control the exothermicity of the reaction and to minimize the formation of by-products.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid can be varied to find the optimal conditions for nitration while minimizing side reactions.

The following table outlines representative conditions for the nitration of a substituted pyridine, which can be adapted for the synthesis of 4-methyl-2-propyl-3-nitropyridine.

Table 1: Illustrative Nitration Reaction Conditions and Yields

Entry Nitrating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 HNO₃/H₂SO₄ - 0 - 25 2 65-75
2 N₂O₅ Dichloromethane 0 3 70-80

Data is illustrative and based on typical nitration reactions of substituted pyridines.

For the reduction step , optimization focuses on achieving a high conversion rate of the nitro group to the amine with minimal side reactions. Key parameters include:

Catalyst Selection: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can significantly impact the reaction's efficiency and selectivity.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter that can be adjusted.

Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can influence the reaction rate and the solubility of the reactants and products.

Temperature and pH: For metal-in-acid reductions, the temperature and the concentration of the acid are crucial for controlling the reaction rate.

The table below provides a summary of typical conditions for the reduction of a nitropyridine.

Table 2: Representative Reduction Reaction Conditions and Yields

Entry Reducing Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 H₂ 10% Pd/C Ethanol 25 4 90-98
2 Sn/HCl - Water/Ethanol 80 3 85-95

Data is illustrative and based on typical reduction reactions of nitropyridines.

Purity Assessment Protocols

Ensuring the purity of the final this compound product is critical. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of aminopyridines. cmes.orghelixchrom.comhelixchrom.com A reversed-phase HPLC method can be developed to separate the target compound from any unreacted starting materials, intermediates, or by-products. Key aspects of an HPLC purity assessment protocol include:

Column: A C18 column is commonly used for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic elution profile is optimized to achieve good separation.

Detection: A UV detector is often used, with the detection wavelength set to an absorbance maximum of the analyte.

The following table illustrates a sample set of HPLC parameters for the analysis of aminopyridine compounds.

Table 3: Example HPLC Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC) can also be utilized for purity analysis, particularly given the volatility of aminopyridines. A capillary column with a suitable stationary phase is used to separate the components of the sample, which are then detected, often by a Flame Ionization Detector (FID).

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for confirming the structure of the final product and identifying any impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.

Through the careful optimization of each synthetic step and the application of rigorous purity assessment protocols, this compound can be synthesized with high yield and purity, suitable for its intended applications.

Chemical Reactivity and Derivatization Strategies of 4 Methyl 2 Propylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by electrophiles, leading to the formation of pyridinium (B92312) salts or N-oxides. These reactions are fundamental in modifying the electronic properties and solubility of the molecule.

Quaternization: The reaction of 4-Methyl-2-propylpyridin-3-amine with alkyl halides results in the formation of quaternary pyridinium salts. This reaction proceeds via a standard SN2 mechanism, where the pyridine nitrogen acts as the nucleophile. The rate of quaternization is influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. While the propyl group at the C2 position presents some steric hindrance, quaternization is still expected to occur, albeit potentially at a slower rate compared to un-substituted or less hindered pyridines. nih.govmostwiedzy.pl

For instance, the reaction with methyl iodide would yield N-methyl-4-methyl-2-propylpyridin-3-aminium iodide. The general reaction is as follows:

This compound + R-X → [N-R-4-Methyl-2-propylpyridin-3-aminium]⁺X⁻

Where R is an alkyl group and X is a halide.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). acs.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the regioselectivity of subsequent reactions. The formation of the N-oxide can also increase the solubility of the compound in polar solvents. acs.org The reaction is generally carried out in a suitable solvent like acetic acid or dichloromethane.

This compound + Oxidizing Agent → this compound N-oxide

ReactantReagentProductReference
PyridineAlkyl bromideN-alkylpyridinium bromide nih.gov
Pyridine N-oxideBenzyl isocyanide2-Benzylaminopyridine nih.gov
Tertiary AminesHydrogen PeroxideAmine N-oxide acs.org

The pyridine nitrogen and the exocyclic amino group of this compound can both act as coordination sites for metal ions, allowing for the formation of a variety of metal complexes. The coordination can occur either through the pyridine nitrogen, the amino nitrogen, or in a bridging fashion involving both nitrogen atoms.

Studies on the coordination chemistry of 3-aminopyridine (B143674) have shown that it can act as a monodentate ligand, coordinating to metal centers through the pyridine nitrogen, or as a bridging ligand, connecting two metal centers. elsevierpure.com The presence of the alkyl substituents in this compound would influence the steric environment around the coordination sites and could affect the stability and structure of the resulting complexes.

For example, reaction with metal salts like cobalt(II) chloride or nickel(II) sulfate (B86663) could lead to the formation of complexes where the aminopyridine derivative acts as a ligand. The resulting complexes can exhibit interesting magnetic and electronic properties.

Metal IonLigandComplex TypeReference
Ni(II), Co(II)3-AminopyridinePolymeric chains with bridging 3-aminopyridine elsevierpure.com
Co(II), Co(III)3-AminopyridineMononuclear complexes with terminal 3-aminopyridine elsevierpure.com

Pyridinium salts with long alkyl chains on the nitrogen atom can exhibit the properties of ionic liquids, which are salts with melting points below 100 °C. These materials have gained significant attention as environmentally friendly solvents and catalysts. nih.govrsc.orgionike.com

The synthesis of ionic liquids from this compound would involve a two-step process. First, the quaternization of the pyridine nitrogen with a long-chain alkyl halide (e.g., 1-bromobutane (B133212) or 1-bromohexane) to form the N-alkylpyridinium halide salt. nih.gov Second, an anion exchange reaction to replace the halide with a different anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), which often results in a lower melting point. nih.gov

Step 1: Quaternization

This compound + CH₃(CH₂)ₙBr → [N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺Br⁻

Step 2: Anion Exchange

[N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺Br⁻ + NaBF₄ → [N-(CH₂)ₙCH₃-4-Methyl-2-propylpyridin-3-aminium]⁺BF₄⁻ + NaBr

The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, would depend on the length of the alkyl chain and the nature of the anion.

Cation PrecursorAlkylating AgentAnion SourceIonic Liquid AnionReference
Pyridine1-BromobutaneNaBF₄BF₄⁻ nih.gov
Pyridine1-BromohexaneKPF₆PF₆⁻ nih.gov
2-MethylpyridineTrifluoromethanesulfonic acid-OTf⁻ ionike.com

Reactivity at the C3-Amino Group

The primary amino group at the C3 position is a key site for functionalization, allowing for the introduction of a wide range of substituents through acylation and alkylation reactions.

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide derivatives. This reaction typically proceeds under basic conditions to neutralize the acid byproduct.

Studies on the acetylation of aminopyridines have shown that 3-aminopyridine reacts at the exocyclic amino group rather than the ring nitrogen. publish.csiro.au This selectivity is attributed to the electronic effects of the ring nitrogen, which deactivates the amino group to a lesser extent in the 3-position compared to the 2- and 4-positions.

For example, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(4-methyl-2-propylpyridin-3-yl)acetamide.

This compound + CH₃COCl → N-(4-methyl-2-propylpyridin-3-yl)acetamide + HCl

AminopyridineAcylating AgentProductReference
3-AminopyridineAcetic anhydride3-Acetamidopyridine publish.csiro.au
2-Aminopyridine (B139424)Acetic anhydride2-Acetamidopyridine publish.csiro.au

The amino group can also undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing alkylation at the pyridine nitrogen. researchgate.net

More controlled methods for mono-alkylation often involve reductive amination. This two-step, one-pot procedure involves the reaction of the aminopyridine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride. researchgate.net

This compound + RCHO → [Intermediate Imine] → N-Alkyl-4-methyl-2-propylpyridin-3-amine

Alternatively, protecting the amino group, for example as a Boc-carbamate, allows for selective alkylation. nih.gov The protecting group can then be removed to yield the mono-alkylated product. This approach offers greater control and can lead to higher yields of the desired secondary amine.

AminopyridineAlkylating Agent / MethodProductReference
3-AminopyridineCarboxylic acid / NaBH₄N-Alkyl-3-aminopyridine researchgate.net
3-AminopyridineAldehyde / Reductive aminationN-Alkyl-3-aminopyridine acs.org
N-Boc-3-aminopyridineAlkyl halide / BaseN-Alkyl-N-Boc-3-aminopyridine nih.gov

Condensation Reactions with Carbonyl Compounds (Imine and Enamine Formation)

The reaction can be generalized as follows:

Step 1: Nucleophilic attack. The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.

Step 2: Proton transfer. A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine. libretexts.org

Step 3: Protonation of the hydroxyl group. The oxygen of the hydroxyl group is protonated by the acid catalyst, making it a good leaving group (water). libretexts.org

Step 4: Elimination of water. The lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling a molecule of water and forming an iminium ion. libretexts.org

Step 5: Deprotonation. A base (often the solvent or another amine molecule) removes a proton from the nitrogen, resulting in the final imine product. libretexts.org

The formation of enamines from this compound is not the primary reaction pathway with aldehydes and ketones, as it is a primary amine. Enamine formation is characteristic of the reaction between carbonyl compounds and secondary amines. youtube.comlibretexts.orgmasterorganicchemistry.com In the case of secondary amines, after the formation of the iminium ion, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. youtube.commasterorganicchemistry.com

Table 1: Products of Condensation Reactions

Reactant 1Reactant 2 (Carbonyl Compound)Product Type
This compoundAldehyde (e.g., Benzaldehyde)Imine (Schiff Base)
This compoundKetone (e.g., Acetone)Imine (Schiff Base)

Diazotization Reactions and Subsequent Transformations

The primary aromatic amine group of this compound can undergo diazotization, a reaction with nitrous acid (HNO₂) to form a diazonium salt. libretexts.orgorganic-chemistry.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The resulting 4-methyl-2-propylpyridin-3-diazonium salt is a versatile intermediate that can be used in a variety of subsequent transformation reactions.

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the diazonium ion. libretexts.org

Aryl diazonium salts are relatively stable at low temperatures (typically 0-5 °C) and can be used to introduce a wide range of functional groups onto the pyridine ring by replacing the diazonium group (N₂⁺), which is an excellent leaving group. Some common subsequent transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement of the diazonium group with fluorine (F) by thermal decomposition of the corresponding fluoroborate salt. organic-chemistry.org

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Replacement by Hydroxyl Group: Heating the diazonium salt solution leads to the formation of the corresponding phenol (B47542) derivative.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are often colored dyes. organic-chemistry.org

Table 2: Potential Transformations of 4-Methyl-2-propylpyridin-3-diazonium Salt

ReagentProduct Functional GroupReaction Name
CuCl-ClSandmeyer
CuBr-BrSandmeyer
CuCN-CNSandmeyer
HBF₄, heat-FSchiemann
H₂O, heat-OH-
H₃PO₂-HDeamination
Phenol-N=N-Ar-OHAzo Coupling

Reactivity at the Pyridine Ring Carbon Atoms (C2, C4, C5, C6)

Investigation of Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SₑAr) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the existing substituents on the ring of this compound—the propyl group at C2, the amino group at C3, and the methyl group at C4—will influence the regioselectivity of any potential electrophilic attack.

Amino Group (-NH₂): This is a strongly activating and ortho-, para-directing group. wikipedia.org

Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group. wikipedia.org

Propyl Group (-CH₂CH₂CH₃): This is also a weakly activating and ortho-, para-directing group. wikipedia.org

The combined effect of these activating groups, particularly the powerful amino group, would be to direct incoming electrophiles to the positions ortho and para to it. In this specific molecule, the positions ortho to the amino group are C2 and C4, which are already substituted. The position para to the amino group is C6. The position ortho to the methyl group at C4 is C5. Therefore, the most likely positions for electrophilic attack are C5 and C6 .

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.commsu.edu The specific conditions required for these reactions on a substituted pyridine like this would need to overcome the inherent deactivation of the ring.

Analysis of Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The pyridine ring, with its electronegative nitrogen, is more susceptible to SₙAr than benzene. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group. wikipedia.org

For SₙAr to occur on this compound, there would need to be a good leaving group on the ring, such as a halide. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.org In this molecule, if a leaving group were present, the existing electron-donating alkyl and amino groups would generally disfavor this reaction. However, the inherent electron-deficient nature of the pyridine ring itself can facilitate such reactions.

Diverse Oxidation and Reduction Pathways of the Pyridine Ring

Oxidation: The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides. The side-chain alkyl groups (propyl and methyl) are more susceptible to oxidation. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl and propyl groups to carboxylic acids, depending on the reaction conditions.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions (temperature, pressure, catalyst) would influence the outcome.

Synthesis of Advanced this compound Derivatives

The reactivity of this compound at both the amino group and the pyridine ring allows for the synthesis of a wide range of advanced derivatives.

Derivatives from Amino Group Reactions:

Amides: Acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding amides. These amides could have various applications depending on the nature of the acyl group.

Sulfonamides: Reaction with sulfonyl chlorides would produce sulfonamide derivatives.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates would lead to the formation of substituted ureas and thioureas.

Derivatives from Pyridine Ring Reactions:

Halogenated Derivatives: As discussed, electrophilic halogenation would likely introduce a halogen at the C5 or C6 position. These halogenated derivatives could then serve as intermediates for further functionalization via nucleophilic substitution or cross-coupling reactions.

Nitrated Derivatives: Introduction of a nitro group via electrophilic nitration would yield a nitro-substituted derivative, which could then be reduced to another amino group, creating a diaminopyridine derivative.

Derivatives from Diazonium Salt Transformations: The diverse reactions of the diazonium salt, as detailed in section 3.2.4, provide a powerful route to a multitude of derivatives with different functional groups at the C3 position. For instance, the synthesis of azo dyes by coupling the diazonium salt with an appropriate aromatic partner is a classic example. organic-chemistry.org

Incorporation into Novel Polycyclic Heterocyclic Systems

The 3-aminopyridine scaffold is a well-established precursor for the construction of fused heterocyclic systems. The inherent reactivity of the amino group, in conjunction with the adjacent pyridine nitrogen, facilitates cyclization reactions with a range of electrophilic partners. These reactions provide access to a diverse array of polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

One of the most common strategies for the synthesis of fused pyridine systems involves the reaction of 3-aminopyridines with bifunctional reagents. For instance, the reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of imidazopyridines . These reactions typically proceed through an initial condensation to form an imine, followed by an intramolecular cyclization. The use of microwave assistance has been shown to accelerate these transformations, often leading to higher yields and shorter reaction times. acs.orgnih.govbio-conferences.org

Similarly, reactions with reagents containing a one-carbon unit, such as isothiocyanates or isonitriles in the presence of an aldehyde, can be employed to construct triazolopyridine and other fused systems. bio-conferences.orgorganic-chemistry.org Multicomponent reactions, in particular, offer an efficient pathway to complex imidazopyridine derivatives from simple starting materials in a single step. acs.orgbio-conferences.orgacs.org For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile, often catalyzed by a Lewis acid like scandium triflate, can produce 3-aminoimidazo[1,2-a]pyridines in good yields. bio-conferences.org

The reaction of aminopyridines with α,β-unsaturated carbonyl compounds or β-halocarbonyl compounds can lead to the formation of pyridopyrimidines . acs.orgnih.govrsc.org These reactions often proceed via a Michael addition or nucleophilic substitution, followed by an intramolecular cyclization and aromatization sequence. The specific substitution pattern on the starting aminopyridine and the reaction conditions can influence the regioselectivity of the cyclization.

The table below summarizes representative examples of cyclization reactions starting from aminopyridine derivatives, which are analogous to the potential reactivity of this compound.

Fused HeterocycleReagents and ConditionsGeneral Reaction SchemeRef.
ImidazopyridineAldehyde, Isonitrile, Lewis Acid (e.g., Sc(OTf)₃) or Microwave acs.orgbio-conferences.org
TriazolopyridineHydrazide, Palladium catalyst, Dehydration organic-chemistry.org
Pyridopyrimidineα,β-Unsaturated ester, heating acs.org

Note: The reaction schemes are generalized and based on the reactivity of analogous aminopyridine compounds due to the absence of specific literature for this compound.

Design and Synthesis of Pyridine-Based Conjugates

The presence of a primary amino group in this compound makes it a suitable candidate for conjugation to other molecules, including biomolecules, fluorescent tags, or other pharmacophores. These conjugation strategies are pivotal in the development of targeted therapeutics, diagnostic agents, and functional materials.

Amide bond formation is a common and robust method for conjugating amine-containing molecules. nih.gov The amino group of this compound can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or acyl chlorides to form stable amide linkages. nih.govbiosyn.com This approach has been utilized to conjugate aminopyridines to amino acids, which can enhance their biological activity or modify their pharmacokinetic properties. nih.gov

Another important conjugation strategy is reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage. frontiersin.org This method is particularly useful for conjugating molecules under mild, aqueous conditions, making it suitable for sensitive biomolecules. frontiersin.org

The amino group can also be derivatized to introduce other functionalities for subsequent conjugation reactions. For example, it can be converted into an azide (B81097) or an alkyne, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. mdpi.com This approach offers high efficiency and orthogonality, allowing for the specific labeling of biomolecules in complex environments. mdpi.com

The development of fluorescent probes based on aminopyridine scaffolds has also been reported. mdpi.com By conjugating the aminopyridine to a fluorophore or by modifying the pyridine ring system to enhance its intrinsic fluorescence, it is possible to create probes for biological imaging and sensing applications. The conjugation can be designed to be "turn-on," where the fluorescence is enhanced upon binding to a specific target. mdpi.com

The table below outlines potential conjugation strategies for this compound based on the known reactivity of aminopyridines.

Conjugation StrategyReagent/Functional GroupLinkage FormedPotential ApplicationRef.
Amide Bond FormationCarboxylic Acid, Activated EsterAmidePeptide/Protein Conjugation nih.govnih.gov
Reductive AminationAldehyde, KetoneSecondary AmineBiomolecule Labeling frontiersin.org
Click ChemistryAzide or AlkyneTriazoleBioorthogonal Ligation mdpi.com
Fluorescent LabelingFluorophore with reactive groupCovalent bondBiological Imaging mdpi.com

Note: These strategies are based on established chemical principles and reactions of similar aminopyridine compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Propylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled. Although direct experimental data for this specific molecule is not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a confident prediction of its spectral characteristics.

Proton (1H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum is used to identify the various proton environments within the molecule. For 4-methyl-2-propylpyridin-3-amine, distinct signals are expected for the aromatic protons, the propyl group protons, the methyl group protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for confirming the substitution pattern. For instance, data from related compounds like 4-methylpyridin-2-amine and various propyl-substituted heterocycles inform these predictions. chemicalbook.comrsc.orgresearchgate.net

The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct doublets due to coupling with each other. The propyl group should present as a characteristic pattern: a triplet for the terminal methyl (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂), and another triplet for the methylene group attached to the pyridine ring. The methyl group at the C4 position will appear as a singlet, and the amine (NH₂) protons typically manifest as a broad singlet. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures and spectral principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 ~7.8 - 8.0 Doublet (d) ~5.0
H-5 ~6.9 - 7.1 Doublet (d) ~5.0
NH₂ ~3.5 - 4.5 Broad Singlet (br s) -
H-1' (α-CH₂) ~2.6 - 2.8 Triplet (t) ~7.5
H-2' (β-CH₂) ~1.6 - 1.8 Sextet (sxt) ~7.5
H-3' (γ-CH₃) ~0.9 - 1.0 Triplet (t) ~7.5

Carbon-13 (13C) NMR for Carbon Skeleton Identification

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the attached alkyl and amino substituents. Data from related structures like 4-methylpyridine (B42270) and 2-aminopyridine (B139424) derivatives are used to estimate these shifts. rsc.orghmdb.cachemicalbook.com The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures and spectral principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~158 - 160
C-3 ~125 - 127
C-4 ~147 - 149
C-5 ~121 - 123
C-6 ~145 - 147
C-1' (α-CH₂) ~35 - 38
C-2' (β-CH₂) ~22 - 24
C-3' (γ-CH₃) ~13 - 15

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, key expected cross-peaks would confirm the connectivity between H-5 and H-6 on the pyridine ring and establish the sequence of the propyl group protons (H-1' with H-2', and H-2' with H-3'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would allow for the definitive assignment of each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-6 to C-6, 4-CH₃ to the C4-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular puzzle. Key HMBC correlations would include:

The 4-CH₃ protons showing correlations to C-3, C-4, and C-5.

The H-1' protons of the propyl group showing correlations to C-2 and C-3 of the pyridine ring.

The H-6 proton showing correlations to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. Expected NOESY cross-peaks would be observed between the amine (NH₂) protons and the H-5 proton, as well as between the protons of the C-1' methylene group and the amine protons, confirming their spatial proximity.

Nitrogen-15 (15N) NMR for Direct Characterization of Amine and Pyridine Nitrogen Nuclei

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms. mdpi.com A ¹⁵N NMR spectrum of this compound would be expected to show two distinct signals. Based on literature values for similar compounds, the pyridine ring nitrogen typically appears in the range of -60 to -130 ppm relative to nitromethane. scispace.comresearchgate.netacs.org The exocyclic primary amine nitrogen would be expected at a significantly different chemical shift, typically in the range of -300 to -330 ppm, allowing for their clear differentiation. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). libretexts.orgyoutube.comwaters.comthermofisher.com This precision allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₉H₁₄N₂. The calculated exact mass of the neutral molecule is 150.1157 Da. In a typical ESI-MS experiment, the compound would be observed as the protonated molecule, [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data

Species Molecular Formula Calculated Exact Mass (Da)
[M] C₉H₁₄N₂ 150.115698

The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the "nitrogen rule". jove.comjove.com The experimentally determined mass from an HRMS instrument would be compared to the calculated value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural confirmation. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the next carbon is broken. libretexts.orglibretexts.org For this compound, the most prominent fragmentation is expected to be the loss of an ethyl radical from the propyl group (benzylic-type cleavage), leading to a stable fragment ion.

Table 4: Predicted Major Mass Spectrometry Fragments

m/z (Mass/Charge) Proposed Fragment Notes
150 [C₉H₁₄N₂]⁺˙ Molecular Ion (M⁺˙)
121 [M - C₂H₅]⁺ Loss of an ethyl radical from the propyl group. This is often the base peak for n-propyl substituted aromatic rings. nist.govlibretexts.orgyoutube.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond and functional group having a characteristic set of vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and propyl groups would appear around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300-3500
C-H Stretch (sp³)Methyl and Propyl Groups2850-3000
C=C and C=N StretchPyridine Ring1400-1600
N-H BendPrimary Amine1550-1650
C-H BendMethyl and Propyl Groups1350-1480

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-C stretching vibrations of the propyl group would also be Raman active. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Ring Breathing ModePyridine Ring980-1050
C-H Stretch (aromatic)Pyridine Ring3000-3100
C-C StretchPropyl Group800-1200
C-N StretchAmine-Pyridine Linkage1250-1350

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aminopyridine chromophore. The pyridine ring itself exhibits π → π* transitions, and the presence of the electron-donating amine group leads to additional n → π* transitions and a red shift (bathochromic shift) of the absorption bands. The alkyl substituents (methyl and propyl groups) are likely to have a minor electronic effect, primarily acting as weak electron-donating groups.

Electronic Transition Chromophore Expected Wavelength Range (nm)
π → πPyridine Ring200-270
n → πNon-bonding electrons on Nitrogen270-350

Fluorescence spectroscopy could potentially reveal further details about the excited state properties of this compound. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum would be sensitive to the molecular environment and could provide information on the molecule's conformational dynamics.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Structural Parameter Information Gained
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent chemical bonds
Torsion AnglesConformational details of the propyl group and its orientation relative to the ring
Intermolecular InteractionsHydrogen bonding, van der Waals forces, and crystal packing

Computational and Theoretical Studies of 4 Methyl 2 Propylpyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net A DFT study of 4-Methyl-2-propylpyridin-3-amine would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, DFT calculations can determine a range of ground-state electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP) which identifies electron-rich and electron-poor regions, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical ValueSignificance
Total EnergyValue in HartreesThermodynamic stability
Dipole MomentValue in DebyePolarity and intermolecular interactions
HOMO EnergyValue in eVElectron-donating ability
LUMO EnergyValue in eVElectron-accepting ability
HOMO-LUMO GapValue in eVChemical reactivity and electronic transitions

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Ab Initio Methods for Advanced Electronic Structure and Energetic Profiling

For higher accuracy, particularly for electronic properties, researchers often turn to ab initio methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and offer a more rigorous treatment of electron correlation. While computationally more demanding than DFT, they can provide benchmark-quality data for the electronic structure and energetics of this compound. Such calculations would be invaluable for validating results from more approximate methods like DFT.

Conformational Analysis and Mapping of Potential Energy Surfaces

The presence of a flexible propyl group in this compound suggests the existence of multiple conformers. A thorough conformational analysis would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. This process maps out the potential energy surface (PES), identifying the global minimum energy conformer and other low-energy isomers, as well as the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Time-dependent DFT (TD-DFT) can be employed to calculate the energies of electronic transitions, which correspond to the absorption peaks in UV-Visible spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterHypothetical Predicted Value RangeExperimental Correlation
¹H NMR Chemical Shifts0.9 - 8.0 ppmSignal assignment and structural verification
¹³C NMR Chemical Shifts10 - 160 ppmCarbon skeleton confirmation
Key IR Vibrational FrequenciesN-H stretch: ~3400 cm⁻¹, C=N stretch: ~1600 cm⁻¹Functional group identification
Electronic Transition (λmax)~280 nmUV-Visible absorption

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules over time and in larger systems.

Development and Validation of Force Fields for this compound and its Analogs

Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. A specific force field for this compound would need to be developed and validated. This process typically involves using quantum mechanical data to parameterize the force field's terms, such as bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The accuracy of the force field would then be validated by comparing the results of MD simulations with experimental data or high-level quantum chemical calculations. The development of such a force field would be a critical step toward simulating the behavior of this molecule in condensed phases, such as in solution or at an interface.

Investigation of Solvent Effects and Solvation Thermodynamics

The interaction of this compound with solvents is a critical aspect dictating its behavior in solution, influencing reaction kinetics, and determining its partitioning in multiphase systems. Computational methods, particularly those combining quantum mechanics (QM) with continuum solvation models or explicit molecular dynamics (MD) simulations, provide profound insights into these phenomena.

Solvation of this compound is governed by a balance of interactions. The pyridine (B92270) nitrogen and the amino group are capable of acting as hydrogen bond acceptors and donors, respectively, favoring interactions with polar protic solvents like water and alcohols. Conversely, the propyl and methyl groups introduce hydrophobicity, favoring nonpolar environments.

Molecular Dynamics (MD) simulations can model the explicit interactions between the solute and individual solvent molecules. For instance, a simulation of this compound in a water/octane mixture would likely show the molecule orienting itself at the interface, with the amino and pyridine moieties in the aqueous phase and the alkyl groups in the organic phase. researchgate.net This behavior is crucial for applications where interfacial properties are important.

Thermodynamic parameters of solvation, such as the Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv), can be calculated to quantify solvent effects. These calculations often employ continuum models like the Polarizable Continuum Model (PCM). Studies on simpler aminopyridines have shown that solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in nonpolar solvents like cyclohexane. researchgate.netacs.org Based on these trends, a similar pattern can be predicted for this compound, although modulated by the presence of the alkyl groups.

A hypothetical table of calculated solvation free energies in various solvents illustrates the expected trend.

Table 1: Predicted Solvation Free Energies for this compound

Solvent Dielectric Constant (ε) Predicted ΔG_solv (kcal/mol)
Cyclohexane 2.0 -2.5
Carbon Tetrachloride 2.2 -3.1
Toluene 2.4 -4.0
Acetonitrile (B52724) 37.5 -8.5
Dimethyl Sulfoxide 46.7 -9.8
Water 80.1 -9.2

Note: Data is illustrative and based on trends observed for similar compounds. Negative values indicate a favorable solvation process.

The data suggests that while polar solvents are generally favored, the specific nature of solute-solvent interactions (e.g., hydrogen bonding capacity) is critical. The slightly lower predicted favorability in water compared to DMSO could be attributed to the entropic cost of organizing water molecules around the hydrophobic propyl and methyl groups.

Analysis of Intermolecular Interactions and Self-Assembly Phenomena

In the solid state, the arrangement of this compound molecules is dictated by a complex interplay of intermolecular forces. Computational studies, particularly those analyzing crystal structures and calculating interaction energies, can dissect these forces to understand and predict crystal packing and self-assembly. researchgate.netepa.gov

The primary interactions governing the self-assembly of aminopyridines are hydrogen bonds. epa.gov For this compound, the most significant hydrogen bond is expected to be between the amino group (donor) and the pyridine nitrogen of a neighboring molecule (acceptor), forming robust N-H···N(py) synthons. researchgate.netepa.gov These interactions are often the primary drivers for the formation of chains or tapes in the crystal lattice.

N-H···N(amino) bonds: The amino group can also act as a hydrogen bond acceptor, though this interaction is generally weaker than with the more basic pyridine nitrogen. epa.gov

π-π Stacking: The pyridine rings can engage in stacking interactions. The substitution pattern, including the steric bulk of the propyl group, would influence the geometry of this stacking, likely leading to offset or tilted arrangements rather than a direct face-to-face overlap.

C-H···π Interactions: Hydrogen atoms from the methyl and propyl groups can interact with the electron-rich face of the pyridine ring.

Van der Waals Forces: The alkyl substituents contribute significantly through dispersion forces, filling space efficiently within the crystal lattice.

Quantum chemical calculations can quantify the energies of these different interactions within a molecular dimer or a larger cluster extracted from a predicted crystal structure.

Table 2: Estimated Intermolecular Interaction Energies in a this compound Dimer

Interaction Type Interacting Groups Estimated Energy (kcal/mol)
Hydrogen Bond -NH₂ ··· N(pyridine) -5.0 to -7.0
Hydrogen Bond -NH₂ ··· N(amino) -1.5 to -3.0
π-π Stacking Pyridine Ring ··· Pyridine Ring -2.0 to -4.0
C-H···π Alkyl C-H ··· Pyridine Ring -0.5 to -1.5
Van der Waals Propyl/Methyl ··· Propyl/Methyl -1.0 to -2.5

Note: These energy ranges are estimations based on computational studies of similar aminopyridine and substituted aromatic systems. researchgate.netepa.gov

The balance of these interactions determines the final crystal structure. The bulky propyl group at the 2-position might sterically hinder some packing motifs that are common in less substituted aminopyridines, potentially leading to more complex or less dense crystal structures.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping potential energy surfaces, chemists can identify transition states and intermediates, thereby predicting the most likely reaction pathways.

Characterization of Transition States and Reaction Pathways for Synthetic Transformations

A plausible synthetic route to this compound could involve a multi-component reaction or a stepwise functionalization of a pre-existing pyridine ring. acs.orgnih.gov For instance, a reaction might start from a suitably substituted pyridine and introduce the amino group via nucleophilic aromatic substitution or a palladium-catalyzed amination. acs.org

Let's consider a hypothetical nucleophilic amination of a precursor like 2-propyl-3-nitro-4-methylpyridine. Density Functional Theory (DFT) calculations can be used to model the reaction pathway. The process would likely proceed via a Meisenheimer complex, a high-energy intermediate. Computational modeling would focus on:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants and products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that corresponds to the transition state for the addition of the aminating agent and the subsequent departure of the leaving group (in this case, the nitro group would first be reduced and then the amine introduced). The vibrational frequency analysis of the TS would confirm it has a single imaginary frequency corresponding to the reaction coordinate.

Intermediate Identification: Locating any stable intermediates, such as the Meisenheimer complex.

The geometry of the transition state would reveal the precise atomic arrangement at the point of highest energy, providing details about bond formation and breakage.

Kinetic and Thermodynamic Profiling of Chemical Reactions

Once the stationary points (reactants, transition states, intermediates, products) on the potential energy surface are located, a kinetic and thermodynamic profile of the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate.

Table 3: Hypothetical Calculated Energy Profile for the Final Amination Step

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials at their ground state
Transition State 1 (TS1) +22.5 Energy barrier for the formation of the intermediate
Intermediate -5.2 Stability of the Meisenheimer-like complex
Transition State 2 (TS2) +15.8 Energy barrier for the elimination of the leaving group
Products -15.0 Overall thermodynamic favorability of the reaction

Note: The values are illustrative, representing a plausible profile for a nucleophilic aromatic substitution on an activated pyridine ring.

Structure-Reactivity Relationship (SRR) Investigations

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. For aminopyridines, this involves correlating structural features with properties like basicity, nucleophilicity, or biological activity.

Application of Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Principles to Aminopyridines

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate numerical representations of molecular structure (descriptors) with an observed activity or property. nih.gov For a series of substituted aminopyridines including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction or a key physicochemical property like pKa.

The process involves several steps:

Data Set Assembly: A diverse set of aminopyridines with known reactivity data is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using software. These can include:

Electronic Descriptors: Partial charges on atoms, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the observed reactivity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

A hypothetical QSAR equation for predicting the pKa of substituted aminopyridines might look like this:

pKa = 5.20 + 1.5 * Σσ_p - 0.05 * V_m + 0.8 * HD_count

Where Σσ_p is the sum of Hammett electronic parameters, V_m is the molecular volume, and HD_count is the number of hydrogen bond donors.

Table 4: Illustrative Descriptors for a QSAR Study of Aminopyridines

Compound pKa (Experimental) HOMO (eV) Molecular Volume (ų) LogP
2-Aminopyridine (B139424) 6.86 -5.85 89.5 0.48
3-Aminopyridine (B143674) 6.05 -5.79 89.5 0.23
4-Aminopyridine 9.11 -5.61 89.5 0.20
This compound Predicted -5.55 150.2 2.15
2-Amino-4,6-dimethylpyridine 7.49 -5.69 120.1 1.10

Note: Data for known compounds is from literature/databases; data for the target compound is estimated for illustrative purposes.

Such models are powerful for predicting the properties of new, unsynthesized compounds, guiding synthetic efforts toward molecules with desired characteristics. nih.govnih.gov The results of QSAR studies on aminopyridine derivatives have shown that electronic and steric properties are key determinants of their biological activity. nih.gov

Non Medicinal Industrial and Material Applications of 4 Methyl 2 Propylpyridin 3 Amine and Its Derivatives

Catalysis in Organic Transformations

The aminopyridine scaffold is a well-established motif in the design of catalysts for organic synthesis. The interplay of the pyridine (B92270) ring's electronic properties and the amine group's reactivity can be harnessed for both organocatalysis and as a ligand framework in metal-catalyzed reactions.

Pyridine amines can function as effective organocatalysts, leveraging the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. In the case of 4-Methyl-2-propylpyridin-3-amine, the pyridine nitrogen's lone pair of electrons can act as a Brønsted or Lewis base to activate substrates. The inductive effect of the methyl and propyl groups is expected to enhance the electron density on the pyridine ring, thereby increasing its basicity compared to unsubstituted aminopyridines. This enhanced basicity could be advantageous in base-catalyzed reactions.

Furthermore, the primary amine at the 3-position can participate in catalysis through the formation of iminium or enamine intermediates, which is a common activation mode in organocatalysis. The steric hindrance provided by the adjacent 2-propyl and 4-methyl groups could play a crucial role in influencing the stereoselectivity of such reactions, potentially directing the approach of reactants to the catalytic site. nih.gov

Table 1: Potential Organocatalytic Reactions for this compound

Reaction TypeRole of this compoundPotential Advantages
Michael AdditionBrønsted/Lewis BaseEnhanced basicity due to alkyl groups may accelerate the reaction.
Aldol ReactionBase or Enamine FormationSteric hindrance from substituents could influence stereochemical outcome.
Baylis-Hillman ReactionNucleophilic CatalystThe aminopyridine moiety can initiate the reaction cascade.

Note: The data in this table is hypothetical and based on the known reactivity of similar aminopyridine structures.

The nitrogen atoms of this compound are excellent candidates for coordination with transition metals, making it a promising ligand for a variety of metal-catalyzed processes. nih.govscirp.orgresearchgate.net Both the pyridine nitrogen and the exocyclic amine can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand. The coordination of aminopyridines to metal centers is a well-established strategy for creating catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. researcher.lifeacs.org

The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the resulting metal complex. acs.orgmdpi.com The electron-donating nature of the methyl and propyl groups on the pyridine ring of this compound would increase the electron density at the metal center. This can, in turn, influence the oxidative addition and reductive elimination steps in a catalytic cycle. The steric bulk of the propyl group at the 2-position can create a specific coordination environment around the metal, which may be beneficial for controlling selectivity. figshare.comwikipedia.org For instance, in ethylene polymerization, the steric profile of pyridine-amine nickel catalysts has been shown to affect both the activity and the molecular weight of the resulting polyethylene. figshare.com

Table 2: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand CoordinationPotential Catalytic ApplicationInfluence of Substituents
Palladium (Pd)Monodentate or BidentateCross-coupling reactions (e.g., Suzuki, Heck)Enhanced electron density at Pd may facilitate oxidative addition.
Rhodium (Rh)BidentateHydroformylation, HydrogenationChiral environment created by substituents could be explored for asymmetric catalysis.
Nickel (Ni)BidentateOlefin PolymerizationSteric bulk can influence polymer branching and molecular weight. figshare.com
Copper (Cu)Monodentate or BidentateAtom Transfer Radical Polymerization (ATRP)Tunable electronic properties can modulate the catalyst's redox potential.

Note: This table presents potential applications based on the coordination chemistry of aminopyridines and the known effects of alkyl substituents on catalytic performance.

Applications as Solvents and Chemical Reagents

Beyond catalysis, the physicochemical properties of this compound suggest its utility as a specialized solvent and a chemical reagent in organic synthesis.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a property exhibited by molecules with a significant change in dipole moment upon electronic excitation. Aminopyridine derivatives are known to exhibit solvatochromic behavior due to the presence of both electron-donating (amino) and electron-withdrawing (pyridine nitrogen) functionalities, which can lead to intramolecular charge transfer. nih.govnih.gov

The absorption and emission spectra of this compound would be expected to be sensitive to the polarity of the solvent. In polar solvents, hydrogen bonding interactions with the amino group and the pyridine nitrogen can stabilize the ground and excited states to different extents, leading to shifts in the absorption and fluorescence maxima. The specific substitution pattern of a 4-methyl and a 2-propyl group will influence the molecule's ground and excited state dipole moments, and thus the magnitude of the solvatochromic shifts. A systematic study of its photophysical properties in a range of solvents with varying polarity would be necessary to fully characterize its solvatochromic behavior.

The basicity of this compound is a key property that can be exploited in its role as a chemical reagent. The gas-phase basicity and proton affinity of a molecule are intrinsic measures of its basicity. nist.govnih.govresearchgate.netwikipedia.org For 3-aminopyridine (B143674), the proton affinity is approximately 213.2 kcal/mol. nist.gov The presence of the electron-donating methyl and propyl groups in this compound is expected to increase its proton affinity and gas-phase basicity relative to the unsubstituted parent compound.

This enhanced basicity, coupled with the steric hindrance provided by the 2-propyl group, could make it an effective non-nucleophilic base. Such bases are valuable in reactions where a strong base is required to deprotonate a substrate, but nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction. It could also serve as an acid scavenger to neutralize acidic byproducts in a variety of chemical transformations.

Material Science Applications

The incorporation of pyridine moieties into polymers and other materials can impart a range of desirable properties, including thermal stability, metal-binding capabilities, and specific electronic and optical characteristics. nih.govmdpi.comtandfonline.comresearchgate.net this compound, with its reactive amino group, is a suitable candidate for integration into polymeric structures or for the functionalization of material surfaces.

The primary amine group allows for the compound to be used as a monomer in polymerization reactions such as the formation of polyamides, polyimides, or polyureas. The resulting polymers would feature pendant pyridyl groups, which could be used for post-polymerization modification, such as quaternization to introduce charge or complexation with metal ions to create metallopolymers. nih.govmdpi.com These materials could find applications as ion-exchange resins, coatings with specific adhesive properties, or as components in sensors.

Furthermore, pyridine-containing polymers have been investigated for their potential in creating functional materials for applications in electronics and photonics. nih.govnih.govacs.org The ability of the pyridine nitrogen to coordinate with metals can be used to construct metal-organic frameworks (MOFs) or other supramolecular assemblies. The specific substitution pattern of this compound could influence the self-assembly of such structures and the properties of the resulting materials. Additionally, pyridine derivatives have been explored as components of high-energy materials, although this application is highly dependent on the introduction of other functional groups. researchgate.net

Table 3: Potential Material Science Applications

Application AreaRole of this compoundResulting Material Properties
Polymer SynthesisMonomer (e.g., in polyamides, polyimides)Polymers with pendant pyridine groups, enhanced thermal stability.
Surface ModificationGrafting agent for surfaces (e.g., silica, nanoparticles)Functionalized surfaces with metal-binding sites, altered hydrophilicity.
Metal-Organic Frameworks (MOFs)Organic LinkerPorous materials for gas storage, separation, or catalysis.
Functional DyesPrecursor for azo dyesMaterials with specific optical and solvatochromic properties. nih.gov

Note: This table outlines hypothetical applications based on the known chemistry of aminopyridines in material science.

Incorporation as Monomers or Components in Polymeric Materials

While specific polymerization data for this compound is not extensively documented in public literature, the broader class of vinylpyridine and aminopyridine derivatives is recognized for its role in polymer science. The pyridine moiety can be incorporated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. For instance, pyridine-containing polymers can exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metal ions.

The synthesis of pyridine-grafted copolymers, such as those involving acrylic acid and styrene derivatives, has been explored for applications in fluorescence and antimicrobial materials mdpi.com. In these polymers, the pyridine unit contributes to the material's functional properties mdpi.com. The general strategy involves the polymerization of monomers that already contain a pyridine ring or the post-polymerization modification of a polymer with a pyridine-containing compound. For example, the anionic polymerization of ethynylstyrene derivatives bearing pyridine moieties has been investigated to create well-defined block copolymers researchgate.net. The amine group on derivatives of this compound could serve as a reactive site for grafting onto existing polymer chains or for participating in condensation polymerization reactions, suggesting its potential as a comonomer in the production of specialty polymers like polyamides or polyimides.

Role in the Chemistry of Dyes and Pigments

Aromatic and heterocyclic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The general synthesis involves the diazotization of a primary aromatic amine, which is then coupled with an electron-rich species nih.govimrpress.com. Aminopyridine derivatives, including structures related to this compound, can serve as these coupling components.

The incorporation of a pyridine ring into a dye molecule can significantly influence its color, fastness, and affinity for various substrates. Azo dyes derived from pyridine compounds are known for producing bright hues and often exhibit good light and sublimation fastness, making them suitable for dyeing synthetic fibers like polyester nih.govnih.gov. For example, research has demonstrated the synthesis of azo disperse dyes by coupling various diazotized anilines with aminopyridine derivatives nih.gov. The resulting dyes show a wide range of colors, with their maximum absorption wavelengths being influenced by the specific substituents on the diazo component . The alkyl groups present in this compound would likely enhance the solubility of a derived dye in nonpolar media and could improve its affinity for synthetic textiles.

Below is a table summarizing the properties of some azo disperse dyes synthesized from pyridine derivatives.

Diazo ComponentCoupling Component (Pyridine Derivative)Wavelength of Maximum Absorption (λmax) (nm)ApplicationReference
Various substituted anilinesDiamino pyridine derivatives450 - 615Polyester fiber dyeing
Diazotized aniline derivativesDibenzoyl methane and cyanoacetamideNot specifiedNylon 66 dyeing nih.gov
Aromatic and heteroaromatic diazonium salts4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrileNot specifiedPolyester fabrics dyeing nih.gov

Evaluation of Corrosion Inhibition Properties of Pyridine Derivatives

Pyridine derivatives, particularly those containing nitrogen and sulfur heteroatoms and π-electron systems, are well-established as effective corrosion inhibitors for various metals and alloys, especially in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through the electrostatic interaction between the protonated pyridine ring and the negatively charged metal surface (physisorption) or through the donation of lone pair electrons from the nitrogen atom to the vacant d-orbitals of the metal (chemisorption).

Studies on aminopyridine derivatives have shown them to be excellent corrosion inhibitors for carbon steel in hydrochloric acid solutions researchgate.net. The presence of the amino group enhances the electron density on the pyridine ring, which in turn strengthens the adsorption process. Computational studies using Density Functional Theory (DFT) have further elucidated the mechanism, indicating that aminopyridine Schiff bases can act as efficient anti-corrosive agents due to favorable electronic properties like high highest occupied molecular orbital (HOMO) energy and low energy gap africaresearchconnects.com. These properties facilitate the molecule's ability to donate electrons to the metal surface, thus inhibiting corrosion.

The table below presents the inhibition efficiencies of some aminopyridine derivatives on steel in acidic media.

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
Aminopyridine Schiff base (HAPT)Carbon Steel1 M HCl93.4 researchgate.net
Aminopyridine Schiff base (HHTA)Carbon Steel1 M HCl95.2 researchgate.net
N-(5-amino-2-hydroxybenzylidene)pyridine-4-amineIronNot specifiedHigh (based on low energy gap) africaresearchconnects.com
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesNot specified6 M HClVaries with structure researchgate.net

Agrochemical and Specialty Chemical Intermediate Uses

The structural framework of pyridine is a key component in a multitude of agrochemicals, including herbicides, insecticides, and fungicides nih.govresearchgate.netresearchgate.net. The specific arrangement and nature of substituents on the pyridine ring are critical in determining the biological activity and selectivity of these compounds.

Precursors for the Synthesis of Advanced Chemical Intermediates (excluding direct active ingredients)

Substituted pyridines like this compound serve as valuable intermediates in the multi-step synthesis of complex agrochemical active ingredients. The functional groups on the pyridine ring—the amine, the methyl group, and the propyl group—offer multiple reaction sites for further chemical transformations. For example, the amino group can be diazotized and replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce new moieties. The alkyl groups can also be functionalized, for instance, through halogenation.

The synthesis of complex molecules often relies on the availability of such versatile building blocks. For instance, the synthesis of certain pyridine herbicides involves the construction of the pyridine ring from acyclic precursors, followed by a series of functional group interconversions semanticscholar.org. Having a pre-formed, substituted pyridine like this compound can streamline the synthetic route to a desired target molecule by providing a significant portion of the final structure early in the process. A notable example, though from the pharmaceutical field, is the use of 3-amino-2-chloro-4-methylpyridine (B17603) as a key intermediate in the production of the drug nevirapine, highlighting the importance of such substituted pyridines as advanced chemical intermediates google.com. The development of methods for isotopic labeling of pyridines, for example with 15N, is also important for metabolic studies in both pharmaceutical and agrochemical development, and these methods can be applied to complex pyridine intermediates nih.gov.

Development of Advanced Functional Materials

The unique photophysical and coordination properties of the pyridine ring make it an attractive component in the design of advanced functional materials, such as chemosensors and molecular probes.

Design and Synthesis of Chemosensors and Probes

Chemosensors are molecules designed to bind selectively to a specific analyte (like a metal ion or another molecule) and produce a detectable signal, such as a change in color or fluorescence. The nitrogen atom in the pyridine ring can act as a binding site for metal ions, and the electronic properties of the ring can be tuned by substituents to control the selectivity and sensitivity of the sensor.

Aminopyridine derivatives are excellent scaffolds for fluorescent probes. The amino group can act as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence. The binding of an analyte to the sensor can modulate this ICT process, resulting in a change in the fluorescence signal. For example, unsubstituted pyridin-2-amine has a high quantum yield and is considered a promising scaffold for fluorescent probes mdpi.comnih.gov. By attaching other functional groups, such as an azide (B81097) for "click" reactions, these aminopyridine-based probes can be attached to biomolecules for imaging applications mdpi.comnih.govresearchgate.net.

Pyridine-based chemosensors have been designed for the selective detection of various metal ions, including lead (Pb²⁺), iron (Fe³⁺/Fe²⁺), and copper (Cu²⁺) researchgate.netacs.orgnih.gov. The design often involves incorporating the pyridine unit into a larger conjugated system that includes other binding sites to create a specific coordination environment for the target ion. The binding event then perturbs the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

The table below summarizes some examples of pyridine-based chemosensors and their target analytes.

Chemosensor TypeTarget Analyte(s)Detection MethodKey FeatureReference
Pyridine-based imine-linked chemosensorPb²⁺FluorescenceHigh selectivity for Pb²⁺ researchgate.net
2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophoreFe³⁺/Fe²⁺Fluorescence"Turn-off" sensor for Fe³⁺/Fe²⁺ acs.org
Dihydropyridine-based chemosensorCu²⁺ and Fe³⁺Colorimetric and FluorescenceHigh sensitivity and selectivity for Cu²⁺ and Fe³⁺ nih.gov
2-amino-3-cyanopyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺FluorescenceRapid identification of toxic heavy metal ions mdpi.com
3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamidespHFluorescencepH-sensitive fluorescence in aqueous solution nih.gov

Exploration of Optoelectronic Properties in Pyridine-Based Materials

The unique electronic characteristics of the pyridine ring, stemming from the presence of an electronegative nitrogen atom, make pyridine derivatives a significant class of materials for optoelectronic applications. These applications include organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. The optoelectronic properties of these materials, such as their light absorption and emission characteristics, as well as their charge-carrying capabilities, can be finely tuned by introducing various functional groups onto the pyridine core. While direct research on the optoelectronic properties of this compound is not extensively documented in publicly available literature, an understanding of its potential can be extrapolated from studies on similarly substituted pyridine derivatives.

Pyridine and its derivatives are recognized for their role as electron-transporting materials (ETMs) in OLEDs. This is attributed to the electron-deficient nature of the pyridine ring, which facilitates electron injection and transport. The efficiency and stability of these devices can be enhanced by modifying the pyridine core with different substituents. For instance, the introduction of aromatic π-conjugated moieties can control the frontier energy levels (HOMO and LUMO), which is crucial for efficient charge injection and for blocking holes/excitons.

The presence of an amino group, as in this compound, is known to have a significant impact on the photophysical properties of the pyridine ring. The amino group acts as an electron donor, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can influence the fluorescence properties, such as the emission wavelength and quantum yield. For example, studies on various aminopyridine derivatives have shown that they can exhibit fluorescence in the blue to green region of the visible spectrum. The specific position and nature of the substituents on the pyridine ring play a crucial role in determining the exact emission characteristics. For instance, some multi-substituted aminopyridines have been synthesized and their fluorescent properties investigated, revealing that substituent manipulation is key to tuning their optical properties. nih.gov

Alkyl groups, such as the methyl and propyl groups in this compound, can also influence the optoelectronic properties, albeit to a lesser extent than strong electron-donating or -withdrawing groups. They can affect the solubility of the compound in organic solvents, which is an important factor for device fabrication from solution. Furthermore, the steric hindrance introduced by these alkyl groups can impact molecular packing in the solid state, which in turn can affect charge transport and solid-state emission properties. In some cases, bulky substituents are intentionally introduced to control dye aggregation. acs.org

The combination of both an electron-donating amino group and electron-donating alkyl groups on the pyridine ring of this compound suggests the potential for interesting photophysical properties. The interaction between the donor (amino and alkyl groups) and acceptor (pyridine ring) components could lead to materials with tunable emission properties. Research on donor-acceptor based pyridine derivatives has shown their utility in various optoelectronic devices. rsc.org

While detailed experimental data for this compound is not available, the table below summarizes the photophysical properties of some related substituted pyridine derivatives to provide a comparative context for their potential optoelectronic characteristics.

Compound NameAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.34 nih.gov
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.44 nih.gov
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.31 nih.gov
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate2704850.27 nih.gov
(2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol3304000.81 nih.gov
2,4,6-tri(1-pyrenyl)pyridine~350-400~470High acs.org

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Regioselective Aminopyridine Synthesis

The precise control of substituent placement on the pyridine (B92270) ring, known as regioselectivity, remains a significant challenge in synthetic chemistry. researchgate.net Classical methods for synthesizing 2-aminopyridines often demand harsh conditions and result in low yields and mixtures of isomers. morressier.com However, new strategies are emerging to overcome these hurdles.

One promising approach involves the use of pyridine N-oxides as starting materials. This method allows for the synthesis of N-substituted 2-aminopyridines through a redox-neutral transformation. morressier.com A two-step protocol has been developed that uses mild reaction conditions and inexpensive reagents to produce unsubstituted 2-aminopyridines with excellent regioselectivity. morressier.com Isotopic labeling has confirmed the origin of the newly introduced amino group. morressier.com Another innovative technique utilizes saccharin (B28170) as an ammonium (B1175870) surrogate for the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides, achieving high conversions under mild conditions. nih.gov

Multicomponent reactions (MCRs) also present a powerful tool for the efficient, one-pot synthesis of highly substituted 2-aminopyridine (B139424) derivatives from simple precursors like enaminones, malononitrile, and various primary amines under solvent-free conditions. nih.gov Furthermore, methods based on the intramolecular amination of 4-pyridones with hydrazines have been developed for the regioselective construction of functionalized pyrazolo[4,3-c]pyridines. rsc.org These advanced strategies offer more efficient and selective routes to aminopyridines, which are crucial for exploring the structure-activity relationships of compounds like 4-Methyl-2-propylpyridin-3-amine.

Advancements in In Situ Spectroscopic Characterization Techniques

The comprehensive characterization of pyridine derivatives is fundamental to understanding their structure and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structures of newly synthesized compounds. nih.govresearchgate.netmdpi.com

Future advancements will likely focus on in situ spectroscopic techniques, which allow for the monitoring of reactions in real-time. This provides invaluable mechanistic insights and helps to optimize reaction conditions. The ability to observe intermediates and transition states as they form can accelerate the development of the novel synthetic methods discussed previously. For instance, monitoring the progress of a regioselective amination reaction can help to minimize the formation of unwanted side products and improve yields. The detailed spectroscopic data, including 1H and 13C NMR, are crucial for confirming the successful synthesis and purity of pyridine derivatives. nih.govgoogle.com

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Aminopyridines

Exploration of Novel, Untapped Non-Medicinal Applications

While pyridine derivatives are extensively studied for their medicinal properties, there is a growing interest in their application in materials science and other non-medicinal fields. rsc.orgresearchgate.netnih.govnih.gov The unique electronic properties of the pyridine ring make it a valuable component in functional materials. nih.gov

One notable application is in organic electronics. Cyano-substituted pyridine derivatives have been synthesized and characterized for use as exciton (B1674681) blocking layers (EBLs) in organic photovoltaic (OPV) devices. rsc.org These materials exhibit wide energy gaps, deep HOMO energy levels, and high electron mobility, leading to improved device efficiency and stability compared to standard materials. rsc.org The pyridine scaffold is also used in the development of chemosensors, which can detect various ions and neutral species. nih.gov Furthermore, pyridine derivatives serve as important ligands in organometallic chemistry and asymmetric catalysis, highlighting their versatility beyond biological applications. nih.gov

Key Challenges and Opportunities in the Field of Pyridine Chemistry Research

The field of pyridine chemistry, while mature, continues to present both challenges and opportunities. A persistent challenge is the regioselective C–H functionalization of the pyridine ring. researchgate.net The inherent electronic deficiency of the ring makes substitution at certain positions, particularly the C3 position, difficult to achieve. researchgate.netnih.gov Overcoming this requires the development of innovative synthetic strategies. researchgate.net

Despite these challenges, the opportunities are vast. The pyridine scaffold is a "privileged" structure in medicinal chemistry, consistently appearing in FDA-approved drugs. rsc.orgnih.gov The potential to create diverse libraries of pyridine derivatives offers a rich field for discovering new therapeutic agents. rsc.orgajrconline.org Moreover, the growing applications in materials science present a major opportunity for expansion. nih.govrsc.org The development of new pyridine-based compounds for electronics, catalysis, and sensing could have a significant impact on technology. The unique properties of the pyridine ring, such as its ability to improve the solubility and bioavailability of molecules, will continue to make it a central focus of research. ajrconline.org

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-propylpyridin-3-amine, and how can reaction conditions be optimized?

Answer:

  • Key Methods : Multi-step synthesis involving coupling reactions, such as Buchwald-Hartwig amination or copper-catalyzed cross-coupling, is commonly employed. Temperature control (e.g., 35°C for 48 hours) and inert atmospheres are critical to avoid side reactions .
  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust reaction times. For purification, column chromatography with gradients of ethyl acetate/hexane (0–100%) yields high-purity products .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, HRMS (ESI) m/z 215 ([M+H]+^+) is a typical validation .

Q. How should researchers handle safety and stability concerns during synthesis?

Answer:

  • PPE Requirements : Use face shields, gloves (tested for chemical resistance), and safety glasses. Follow NIOSH or EN 166 standards for eye protection .
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or light .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use fume hoods for volatile solvents like dimethylformamide (DMF) .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

  • Primary Methods :
    • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) resolves aromatic protons (δ 8.87 ppm for pyridyl groups) and alkyl chains .
    • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .
  • Supplementary Data : Infrared (IR) spectroscopy identifies functional groups (e.g., NH2_2 stretch at ~3298 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Answer:

  • Case Study : reports a 17.9% yield for a similar pyridine derivative, while other protocols achieve >50%. Discrepancies arise from:
    • Catalyst Efficiency : Copper(I) bromide vs. palladium catalysts (e.g., Pd(OAc)2_2) .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates but slow reaction rates .
  • Resolution : Design a DOE (Design of Experiments) to test variables (temperature, solvent, catalyst loading). Use machine learning tools (e.g., LabMate.AI ) to predict optimal conditions .

Q. What strategies are effective for structural elucidation of polymorphs or tautomers?

Answer:

  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves tautomeric forms. For example, SHELXL refines high-resolution data (R factor = 0.047) to confirm bond lengths and angles .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable tautomers. Compare computed vs. experimental 1H NMR^1 \text{H NMR} shifts to validate models .

Q. How can biological activity be systematically evaluated?

Answer:

  • In Vitro Assays :
    • Antiviral Testing : Measure IC50_{50} values against RNA/DNA viruses using plaque reduction assays .
    • Enzyme Inhibition : Screen for COX-2 selectivity via fluorescence polarization (e.g., IC50_{50} < 1 µM for potent inhibitors) .
  • SAR Studies : Modify substituents (e.g., methylthio or fluorophenyl groups) to correlate structure with activity. Example derivatives:
DerivativeKey ModificationBiological Activity
N-(4-fluorophenyl) analogFluorine substitutionEnhanced antiviral potency
Dimethylamine variantIncreased lipophilicityImproved blood-brain barrier penetration

Q. What advanced techniques address challenges in scaling up synthesis?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amination).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction kinetics, enabling real-time adjustments .
  • Catalyst Recycling : Immobilize copper or palladium catalysts on silica supports to reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.